molecular formula C24H20BaN2O6S2 B145874 Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) CAS No. 6211-24-1

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)

Cat. No. B145874
CAS RN: 6211-24-1
M. Wt: 633.9 g/mol
InChI Key: IVCNVXFNTKXMCA-UHFFFAOYSA-L
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Description

“Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)” is also known as Barium diphenylamine-4-sulfonate . It is used for redox titration . The compound has a linear formula of (C12H10NO3S)2Ba and a molecular weight of 633.88 .


Molecular Structure Analysis

The compound’s structure consists of two phenylamine benzenesulfonic acid molecules ionically bonded to a barium ion . The SMILES string representation of the compound is [Ba++]. [O-]S(=O)(=O)c1ccc(Nc2ccccc2)cc1. [O-]S(=O)(=O)c3ccc(Nc4ccccc4)cc3 .


Physical And Chemical Properties Analysis

This compound is a powder form and has a solubility of 50 mg/mL, clear to very slightly hazy, faintly yellow-green . The cation traces are C: 44.3-46.6%, N: 4.1-4.8% .

Scientific Research Applications

Redox Titration

Barium diphenylamine-4-sulfonate is widely used in redox titration processes. It serves as an indicator due to its ability to undergo color changes under different oxidative states. This compound is particularly useful in titrations involving oxidizing agents like bromine and iodine, where it helps in determining the endpoint of the titration by changing color .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, Barium diphenylamine-4-sulfonate is involved in the synthesis of various pharmaceutical compounds . Its role is crucial in the formation of complex molecules that are used in medication, especially those that require a sulfonate group for their activity .

Chemical Research

In chemical research, this compound is utilized for its sulfonate group , which is a key functional group in organic synthesis. Researchers use it to study sulfonation reactions and to develop new synthetic pathways for complex organic molecules .

Analytical Dosing Agent

Barium diphenylamine-4-sulfonate acts as an analytical dosing agent in quantitative analysis. It helps in the accurate measurement of chemical substances within a mixture, ensuring precise dosing for analytical experiments .

Environmental Analysis

This compound is also applied in environmental analysis, particularly in the detection of trace metals and organic pollutants . Its complexation properties make it suitable for use in spectrophotometric methods for monitoring environmental contaminants .

Electrochemical Studies

Barium diphenylamine-4-sulfonate is used in electrochemical studies due to its electroactive properties . It can be employed in the construction of electrochemical sensors and electrodes, which are essential tools in studying redox reactions and in developing new energy storage devices .

Safety and Hazards

The compound is classified as Acute Tox. 4 for inhalation and oral routes . The safety precautions include avoiding getting it in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Barium diphenylamine-4-sulfonate, also known as Diphenylamine-4-sulfonic acid barium salt or Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1), is primarily used in redox titration . Its primary targets are the analytes in a solution that undergo a redox reaction. The compound forms colored complexes with metal ions , making it a useful indicator for estimating the concentration of these ions.

Mode of Action

The compound interacts with its targets (analytes) through a redox reaction . In this process, one species is reduced (gains electrons), and the other is oxidized (loses electrons). Barium diphenylamine-4-sulfonate acts as an indicator in this reaction, changing color to signal the end point of the titration.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Barium diphenylamine-4-sulfonate is limited. Its solubility is reported to be 50 mg/ml, which can influence its bioavailability . The compound’s solubility can affect its absorption and distribution within the body, and thus its pharmacokinetic profile .

Result of Action

The primary result of Barium diphenylamine-4-sulfonate’s action is the indication of the end point in a redox titration . By changing color, it signals the completion of the reaction, allowing for the quantification of the analyte in the solution.

Action Environment

The action of Barium diphenylamine-4-sulfonate can be influenced by various environmental factors. For instance, its solubility and thus its effectiveness as a titration agent can be affected by the solvent used . The compound’s solubility decreases with an increasing ratio of acetonitrile in acetonitrile-water mixtures . Temperature also influences the compound’s solubility, with higher temperatures leading to increased solubility .

properties

IUPAC Name

4-anilinobenzenesulfonate;barium(2+)
Source PubChem
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InChI

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2
Source PubChem
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InChI Key

IVCNVXFNTKXMCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BaN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064135
Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Molecular Weight

633.9 g/mol
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Physical Description

White, gray, or light blue powder, soluble in water; [MSDSonline]
Record name Barium diphenylaminesulfonate
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Product Name

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)

CAS RN

6211-24-1
Record name N-Phenylsufanilic acid barium
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Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Record name Barium bis(4-anilinobenzenesulphonate)
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Record name N-PHENYLSUFANILIC ACID BARIUM
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Q & A

Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?

A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.

Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?

A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.

Q3: What is a known application of Barium diphenylamine-4-sulfonate?

A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.

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